molecular formula C12H14ClNO4S B15243227 Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate

Cat. No.: B15243227
M. Wt: 303.76 g/mol
InChI Key: FAULEFXNFPVGKO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH)

    Oxidizing Agents: Potassium permanganate (KMnO)

Major Products

    Sulfonamides: Formed by substitution with amines

    Sulfonate Esters: Formed by substitution with alcohols

    Sulfonic Acids: Formed by oxidation

Mechanism of Action

The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form various derivatives that can interact with biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis, particularly for the development of sulfonamide and sulfonate ester derivatives .

Properties

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

FAULEFXNFPVGKO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

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